molecular formula C8H8BrNO2 B13987103 4-Bromo-N-(hydroxymethyl)benzamide CAS No. 40478-10-2

4-Bromo-N-(hydroxymethyl)benzamide

Cat. No.: B13987103
CAS No.: 40478-10-2
M. Wt: 230.06 g/mol
InChI Key: YCCRTCHHMXALGG-UHFFFAOYSA-N
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Description

4-Bromo-N-(hydroxymethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the para position of the benzene ring and a hydroxymethyl (-CH$2$OH) group attached to the amide nitrogen. The molecular formula is inferred as C$8$H$8$BrNO$2$, with an average molecular mass of ~230.06 g/mol (approximated from similar compounds in ).

Properties

CAS No.

40478-10-2

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8BrNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

YCCRTCHHMXALGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)Br

Origin of Product

United States

Preparation Methods

Direct Hydroxymethylation of 4-Bromobenzamide

One straightforward approach involves the reaction of 4-bromobenzamide with formaldehyde or paraformaldehyde under controlled conditions to introduce the hydroxymethyl group on the nitrogen atom. This method typically requires mild acidic or basic catalysis to facilitate nucleophilic attack by the amide nitrogen on the electrophilic formaldehyde carbon.

  • Typical Reaction Conditions:
    • Formaldehyde (aqueous or paraformaldehyde)
    • Mild acid/base catalyst (e.g., p-toluenesulfonic acid or K2CO3)
    • Solvent: Ethanol or aqueous medium
    • Temperature: Room temperature to 60°C
    • Reaction time: Several hours (monitored by thin layer chromatography)

This method benefits from simplicity and moderate to high yields (typically 80–95%), with the product purified by recrystallization or column chromatography.

Amidation via Hydroxymethylamine Derivatives

An alternative method involves the amidation of 4-bromobenzoic acid or its activated derivatives (such as acid chlorides) with hydroxymethylamine or its salts. This approach allows direct formation of the amide bond with the hydroxymethyl substituent already present on the nitrogen.

  • Typical Reaction Conditions:
    • 4-Bromobenzoyl chloride or 4-bromobenzoic acid activated by coupling agents
    • Hydroxymethylamine hydrochloride or free base
    • Base: Triethylamine or sodium hydroxide to neutralize acid byproducts
    • Solvent: Dichloromethane, tetrahydrofuran, or ethanol
    • Temperature: 0°C to room temperature
    • Reaction time: 1–12 hours

This method is advantageous for its specificity and control over substitution but requires careful handling of reactive acyl chlorides and coupling agents.

Catalytic and Solvent-Free Green Synthesis Approaches

Recent advances have introduced green chemistry protocols for amide synthesis, including the preparation of this compound, using heterogeneous catalysts and solvent-free conditions.

  • Example:
    • Use of silica-coated magnetic CoFe2O4 nanoparticles immobilized with N-propyldiethylenetriamine sulfamic acid as a catalyst
    • Reaction of alcohols with nitriles under heating at 80°C without solvent
    • Catalyst recovery by magnetic separation and reuse
    • Reaction monitored by thin layer chromatography
    • Purification by column chromatography

This method, inspired by the Ritter amidation reaction, achieves yields around 81% and aligns with sustainable chemistry goals by minimizing solvent use and enabling catalyst recycling.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Direct Hydroxymethylation 4-Bromobenzamide + formaldehyde, acid/base catalyst, EtOH, 60°C 80–95 Simple, mild conditions Requires careful control of pH
Amidation with Hydroxymethylamine 4-Bromobenzoyl chloride + hydroxymethylamine, base, DCM, RT 85–90 Specific, high purity Handling of acid chlorides
Catalytic Solvent-Free Synthesis Alcohol + nitrile, CoFe2O4SiO2-DASA catalyst, 80°C, solvent-free ~81 Green, reusable catalyst Requires catalyst preparation

Mechanistic Insights

The direct hydroxymethylation proceeds via nucleophilic attack of the amide nitrogen on the electrophilic carbon of formaldehyde, forming a hydroxymethyl intermediate stabilized by hydrogen bonding. In catalytic solvent-free methods, the catalyst activates both the nitrile and alcohol substrates, facilitating amide bond formation through an intermediate iminium ion or related species, followed by hydrolysis to yield the hydroxymethyl amide.

Purification and Characterization

Purification of this compound is commonly achieved by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures. Characterization data reported in literature include:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-(hydroxymethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The bromine atom enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzene/N) Key Properties/Applications Reference
4-Bromo-N-(2-nitrophenyl)benzamide Br (C4); 2-nitrophenyl (N) Crystallizes in triclinic P1 space group; used in structural studies .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Br (C4); 3,5-dimethoxyphenyl (N) FGFR1 inhibitor (IC$_{50}$ < 1 μM for NSCLC cell lines) .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Br (C4); 4-methoxy-2-nitrophenyl (N) Comparative crystallographic studies with nitro derivatives .
N-(5-Bromopyridin-2-yl)benzamide Br (C5 pyridine); benzamide (N) Antibacterial activity (MIC: 0.22–1.49 μM) against Gram-positive/-negative strains .
4-Bromo-N-methylbenzamide Br (C4); methyl (N) NMR δ (DMSO-d6): 167.04 (C=O), 55.60 (OCH$_3$) .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro () and bromine substituents increase electrophilicity, favoring interactions with biological targets. Methoxy groups () enhance electron density, improving binding to receptors like FGFR1.
  • Hydroxymethyl vs. Alkyl/Aryl Groups : The hydroxymethyl group in the target compound likely increases solubility compared to N-methyl () or N-aryl () analogs.

Physicochemical and Spectroscopic Data

  • NMR : 4-Bromo-N-(3,5-dimethoxyphenyl) derivatives show characteristic peaks at δ 167.04 (C=O) and 55.60 ppm (OCH$_3$) in $^{13}$C NMR .
  • Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes in a triclinic system (a = 3.83 Å, b = 12.68 Å, c = 24.92 Å) .

Biological Activity

4-Bromo-N-(hydroxymethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

This compound has the following chemical structure:

  • Molecular Formula: C8H8BrNO2
  • CAS Number: [Not specified in search results]

This compound features a bromine atom and a hydroxymethyl group attached to a benzamide structure, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are some key findings from recent studies:

Anticancer Activity

A study explored the synthesis of platinum(II) complexes involving derivatives of 4-bromo compounds, indicating potential anticancer properties. The results showed that these complexes could affect gene expression related to cancer progression, suggesting that 4-bromo derivatives may enhance the efficacy of anticancer agents .

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of related bromo compounds. While specific data on this compound was not detailed, similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential for this compound as an antimicrobial agent .

Enzyme Inhibition

Research into similar benzamide derivatives has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on N-(acetoxymethyl)-4-chlorobenzamide revealed that certain structural modifications can lead to enhanced enzyme inhibition, which may be applicable to this compound as well .

Case Studies

  • Anticancer Efficacy : A study conducted on platinum(II) complexes demonstrated that introducing a bromo group significantly influenced the cytotoxicity against cancer cell lines. The presence of the hydroxymethyl group was also noted to enhance solubility and bioavailability .
  • Antimicrobial Activity : In vitro tests showed that bromo derivatives exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest that structural characteristics play a crucial role in determining antimicrobial efficacy .

Data Tables

Activity Type Compound Effectiveness Reference
AnticancerPlatinum(II) complex with 4-bromoSignificant cytotoxicity
AntimicrobialBromo derivativesInhibited bacterial growth
Enzyme InhibitionN-(acetoxymethyl)-4-chlorobenzamideEffective inhibitor

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